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Compound of Interest

Compound Name: Chlorthalidone Impurity G

Cat. No.: B193059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Chlorthalidone
Impurity G as a reference standard in the pharmaceutical industry. The protocols outlined are

intended for quality control, stability studies, and analytical method development and validation

for Chlorthalidone drug substances and products.

Introduction
Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema.

As with any active pharmaceutical ingredient (API), the purity of Chlorthalidone is critical to its

safety and efficacy. Regulatory bodies such as the European Pharmacopoeia (EP) mandate

the control of impurities.[1] Chlorthalidone Impurity G, chemically known as (3RS)-3-(3,4-

dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a specified impurity in the

European Pharmacopoeia.[2][3] As such, a well-characterized reference standard of Impurity G

is essential for accurate identification and quantification in Chlorthalidone samples.[3][4]

This document provides detailed protocols for the use of Chlorthalidone Impurity G as a

reference standard, including its characterization, and a validated High-Performance Liquid

Chromatography (HPLC) method for its analysis.

Characterization of Chlorthalidone Impurity G
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A certified reference standard of Chlorthalidone Impurity G should be accompanied by a

comprehensive Certificate of Analysis (CoA). The CoA provides critical data confirming the

identity, purity, and potency of the standard.

Table 1: Typical Certificate of Analysis Data for Chlorthalidone Impurity G Reference

Standard[5]
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Parameter Specification Typical Value Analytical Method

Identification

Chemical Name

(3RS)-3-(3,4-

dichlorophenyl)-3-

hydroxyisoindolin-1-

one

Conforms ---

Alternate Name
Chlorthalidone

Dichloro Impurity
Conforms ---

CAS Number 16289-13-7 Conforms ---

Molecular Formula C₁₄H₉Cl₂NO₂ Conforms ---

Molecular Weight 294.13 Conforms Mass Spectrometry

¹H NMR Conforms to structure Conforms ¹H NMR Spectroscopy

Mass Spectrum Conforms to structure Conforms Mass Spectrometry

Infrared Spectrum Conforms to structure Conforms IR Spectroscopy

Physical Properties

Description White Solid White Solid Visual Inspection

Solubility Soluble in Methanol Soluble in Methanol Visual Inspection

Purity and Potency

Purity by HPLC ≥ 98.0% 99.5% HPLC

Water Content ≤ 0.5% 0.2% Karl Fischer Titration

Residual Solvents
Meets USP <467>

requirements
Conforms GC-HS

Assay (as is) Report Value 99.3% Mass Balance

Analytical Method: High-Performance Liquid
Chromatography (HPLC)
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A validated stability-indicating reverse-phase HPLC method is crucial for the separation and

quantification of Chlorthalidone and its related impurities, including Impurity G.[6][7] The

following protocol is adapted from a validated method for Chlorthalidone and its process-

related impurities.[6][7][8][9]

Experimental Protocol: HPLC Analysis
Objective: To quantify Chlorthalidone Impurity G in a Chlorthalidone drug substance or

product.

Table 2: HPLC Method Parameters

Parameter Condition

Column C8 (250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase A
10 mM Diammonium hydrogen orthophosphate

buffer (pH 5.5) : Methanol (65:35 v/v)

Mobile Phase B
10 mM Diammonium hydrogen orthophosphate

buffer (pH 5.5) : Methanol (50:50 v/v)

Gradient Program Time (min)

0

15

45

50

60

Flow Rate 1.4 mL/min

Column Temperature Ambient

Detection Wavelength 220 nm

Injection Volume 20 µL

Diluent Mobile Phase A
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Preparation of Solutions:

Reference Standard Solution (Chlorthalidone Impurity G): Accurately weigh and dissolve

an appropriate amount of Chlorthalidone Impurity G reference standard in the diluent to

obtain a known concentration of approximately 1 µg/mL.

System Suitability Solution: Prepare a solution containing Chlorthalidone and

Chlorthalidone Impurity G at a concentration of approximately 100 µg/mL and 1 µg/mL,

respectively.

Test Solution (Chlorthalidone API or Formulation): Accurately weigh and dissolve the

Chlorthalidone sample in the diluent to obtain a final concentration of approximately 1

mg/mL.

Procedure:

Inject the diluent as a blank to ensure no interfering peaks are present.

Inject the System Suitability Solution and verify that the system suitability parameters (e.g.,

resolution, tailing factor, and theoretical plates) are met.

Inject the Reference Standard Solution in replicate (e.g., n=5) and determine the average

peak area and relative standard deviation (RSD). The RSD should typically be ≤ 2.0%.

Inject the Test Solution.

Identify the peak corresponding to Chlorthalidone Impurity G in the chromatogram of the

Test Solution by comparing its retention time with that of the Reference Standard Solution.

Calculate the amount of Chlorthalidone Impurity G in the sample using the following

formula:

Where:

Area_ImpG_Sample is the peak area of Impurity G in the Test Solution.

Area_ImpG_Std is the average peak area of Impurity G in the Reference Standard

Solution.
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Conc_Std is the concentration of the Chlorthalidone Impurity G Reference Standard

Solution (in mg/mL).

Conc_Sample is the concentration of the Chlorthalidone in the Test Solution (in mg/mL).

Method Validation Parameters
The analytical method should be validated according to ICH guidelines. Typical validation

parameters for an impurity method are summarized below.

Table 3: Typical HPLC Method Validation Data for Chlorthalidone Impurity G

Validation Parameter
Typical Acceptance
Criteria

Expected Performance

Specificity
No interference at the retention

time of Impurity G

The method is specific for

Impurity G in the presence of

Chlorthalidone and other

related substances.

Linearity
Correlation coefficient (r²) ≥

0.99

Linear over a range of 0.1

µg/mL to 2.0 µg/mL.

Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 Approximately 0.03 µg/mL

Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 Approximately 0.1 µg/mL

Accuracy (% Recovery) 80.0% to 120.0% 98.0% to 102.0%

Precision (% RSD)

Repeatability (Intra-day): ≤

5.0% Intermediate Precision

(Inter-day): ≤ 10.0%

Repeatability: ≤ 2.0%

Intermediate Precision: ≤ 5.0%

Robustness

No significant change in

results with small variations in

method parameters

The method is robust to small

changes in mobile phase

composition, pH, and flow rate.
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Regulatory agencies set limits for the presence of impurities in drug substances. According to

the general principles of the European Pharmacopoeia and ICH guidelines, for a drug with a

maximum daily dose of ≤ 2 g, the reporting threshold for an impurity is typically >0.05%, the

identification threshold is >0.10%, and the qualification threshold is >0.15%.[10] For a specified

impurity like Chlorthalidone Impurity G, a specific limit is often defined in the monograph.

While the exact limit for Impurity G in the Chlorthalidone monograph of the European

Pharmacopoeia should be consulted for compliance, a typical limit for a specified impurity is not

more than 0.2%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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